molecular formula C19H23BBrNO2 B1429088 N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1312789-54-0

N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1429088
CAS No.: 1312789-54-0
M. Wt: 388.1 g/mol
InChI Key: YYIRXMMVMXNVLM-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative featuring a 3-bromobenzyl group attached to the nitrogen of a para-boronated aniline. The pinacol boronate group (dioxaborolane) enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryls and pharmaceuticals. The bromine substituent introduces electronic and steric effects, influencing reactivity and selectivity in catalytic transformations .

Biological Activity

N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H23BBRNO2
  • CAS Number : 1312789-54-0
  • Molecular Weight : 388.12 g/mol

The presence of the bromobenzyl and dioxaborolane moieties suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer activity of compounds similar to this compound. For instance:

  • Cell Line Sensitivity : A study involving various cancer cell lines showed that related compounds exhibited significant growth inhibition. For example, one compound demonstrated a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75 .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to inhibit tubulin polymerization and disrupt mitotic processes. Molecular docking studies indicated efficient binding affinities with tubulin sites .

Study 1: Anticancer Screening

In a comprehensive screening conducted by the National Cancer Institute (NCI), several analogs were tested for their anticancer properties against a panel of 58 cancer cell lines at a concentration of 105M10^{-5}M. The results indicated that certain derivatives showed superior activity compared to established drugs like imatinib .

CompoundCell LinePGI (%)
Compound 4iSNB-7541.25
Compound 4dUO-3137.17
Compound 4eUO-3128.47

This data illustrates the potential of these compounds in targeting specific cancer types effectively.

Study 2: Molecular Docking Analysis

Molecular docking studies performed on derivatives of this compound revealed high binding affinities to tubulin sites. The docking scores ranged from -6.502 to -8.341 kcal/mol . This suggests that structural modifications can enhance biological activity through improved target interaction.

Additional Biological Activities

Beyond anticancer properties, this compound class has shown promise in various other biological activities:

  • Antimicrobial Activity : Compounds exhibiting similar structures have been noted for their antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in preclinical models.

Q & A

Q. Basic: What are the optimal synthetic routes and characterization methods for N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Answer:
The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed borylation. For example, Wu et al. (2021) synthesized it by coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 3-bromobenzyl bromide under basic conditions, followed by purification via column chromatography . Key characterization methods include:

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-B bond length: ~1.57 Å, confirming sp² hybridization) .
  • Vibrational spectroscopy : IR and Raman spectra identify B-O (∼1,370 cm⁻¹) and C-Br (∼560 cm⁻¹) stretches .
  • NMR : ¹H NMR shows aromatic protons (δ 6.8–7.4 ppm) and pinacol methyl groups (δ 1.3 ppm) .

Q. Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Answer:
The boronic ester moiety enables aryl-aryl bond formation. In cross-coupling, the compound acts as a boronate partner with aryl halides (e.g., bromobenzene) under Pd catalysis (e.g., Pd(PPh₃)₄, 2 mol%) and a base (e.g., Na₂CO₃) in refluxing THF/water (70°C, 12 h). Yields >75% are typical, confirmed by GC-MS or HPLC . Critical parameters :

  • Dry solvents : Prevent boronic ester hydrolysis.
  • Oxygen-free conditions : Avoid catalyst deactivation.

Q. Advanced: How can researchers resolve contradictions in reported crystal structure data for this compound?

Answer:
Discrepancies in crystallographic parameters (e.g., unit cell dimensions or torsion angles) may arise from polymorphism or solvent inclusion. To resolve:

  • Repeat crystallization : Use solvents like DCM/hexane and compare with literature (e.g., Batsanov et al., 2006, report space group P2₁/c) .
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) and overlay with experimental data to validate .
  • Variable-temperature XRD : Assess thermal expansion effects on lattice parameters .

Q. Advanced: What alternative catalytic systems (beyond Pd) can functionalize this compound?

Answer:
Emergent methods include:

  • Copper catalysis : For carbonylative borylamidation (e.g., γ-boryl amide synthesis) using CO gas and alkenes, achieving ~30% yield .
  • Electrophotocatalysis : Reductive coupling under light/electricity (e.g., merging Ir(ppy)₃ photocatalysts with −2.5 V potentials for extreme reduction) .
  • C–H activation : Direct arylation of heterocycles (e.g., morpholine derivatives) via CsF-mediated borylation .

Table 1 : Comparison of Catalytic Systems

MethodCatalystYield (%)Key Advantage
Suzuki-MiyauraPd(PPh₃)₄75–85Broad substrate scope
Copper-catalyzedCuI/1,10-phen30–40Access to γ-boryl amides
ElectrophotocatalysisIr(ppy)₃50–60Mild conditions, redox neutrality

Q. Advanced: How does electronic modulation of the aniline group impact photophysical properties?

Answer:
Substituents on the aniline nitrogen (e.g., –OMe, –CF₃) alter conjugation and redox potentials. For example:

  • N,N-Dimethyl derivatives : Red-shift absorption (λₐᵦₛ ~350 nm) due to enhanced electron donation .
  • Trifluoromethoxy groups : Increase oxidative stability (Eₒₓ = +1.2 V vs. Ag/AgCl) for organic electronics .
    Methodological tip : Use cyclic voltammetry (scan rate: 100 mV/s) and TD-DFT to correlate structure with excited-state behavior .

Q. Advanced: What strategies mitigate boronic ester hydrolysis during long-term storage?

Answer:
Hydrolysis to boronic acid (R-B(OH)₂) degrades reactivity. Mitigation strategies:

  • Storage : Under argon at −20°C in anhydrous DCM or THF .
  • Stabilizers : Add 1–5% triethylamine to neutralize trace acids .
  • Quality control : Monitor via ¹¹B NMR (δ ~30 ppm for boronic ester; δ ~18 ppm for boronic acid) .

Q. Advanced: How can computational methods predict regioselectivity in its derivatization?

Answer:

  • Fukui indices : Identify nucleophilic sites (e.g., para to boron in aryl rings) using Gaussian09 at M06-2X/6-311+G(d,p) .
  • Molecular docking : For biological applications, simulate binding with enzymes (e.g., AutoDock Vina) to prioritize substituents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogs

N-[(3-Chlorophenyl)methyl]-4-(1H-pyrazol-4-yl)aniline ()

  • Structure : Chlorine replaces bromine on the benzyl group.
  • Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce oxidative addition rates in Pd-catalyzed reactions. However, steric effects dominate in coupling reactions involving bulky ligands.
  • Application: Used in synthesizing noncovalent inhibitors targeting viral proteases .

N-(2-Bromoethyl)-N-(2-chloroethyl)-4-boronated aniline ()

  • Structure : Contains bromoethyl and chloroethyl groups on the aniline nitrogen.
  • Reactivity : The dual halogenation increases electrophilicity, making it a candidate for DNA cross-linking agents in cancer research .

N-Substituent Variations

N,N-Diphenyl-4-boronated aniline ()

  • Structure: Diphenylamino group instead of bromobenzyl.
  • Electronic Effects: The electron-rich diphenylamino group enhances conjugation, useful in optoelectronic materials (e.g., perovskite solar cells) .
  • Synthetic Utility : Purchased pre-synthesized, indicating commercial demand for such derivatives .

N,N-Diethyl-4-boronated aniline ()

  • Structure: Diethylamino substituent.
  • Properties : Improved solubility in organic solvents due to alkyl groups. TCI America lists this compound with ≥98% purity, highlighting its reliability in synthetic workflows .

N,N-Bis(4-bromophenyl)-4-boronated aniline ()

  • Structure : Two para-bromophenyl groups on nitrogen.

Functional Group Modifications

N-(4-Methoxyphenyl)-4-boronated aniline derivatives (Evidences 5, 6, 7)

  • Structure : Methoxy groups on the aniline or benzyl moiety.
  • Electronic Effects : Methoxy’s electron-donating nature increases boronate reactivity in cross-couplings.
  • Applications: Key intermediates in dyes for solar cells (e.g., 9,9-bis(4-diphenylaminophenyl)fluorene derivatives) .

N-(4-Acetamidophenyl)boronate ()

  • Structure : Acetamide replaces benzyl.
  • Synthetic Challenges: Lower yields (77–93%) due to competing mono- and di-borylation pathways. Requires careful chromatographic purification .

Multi-Boronate Systems

N-Phenyl-4-boronated-N-(4-boronated phenyl)aniline ()

  • Structure : Two boronate groups on the aniline ring.
  • Reactivity : Dual boronates enable sequential cross-couplings for constructing conjugated systems. Molecular weight (497.24 g/mol) suits it for OLED host materials .

Research Findings and Implications

  • Synthetic Yields : Methoxy-substituted derivatives (e.g., ) achieve higher yields (>90%) in Suzuki couplings compared to halogenated analogs due to enhanced boronate activation .
  • Regioselectivity : Borylation of acetamides () shows para preference (93% yield), while steric hindrance in bromobenzyl derivatives may favor ortho/meta pathways .
  • Commercial Relevance : TCI America’s high-purity derivatives (Evidences 11, 12) underscore industrial demand for tailored boronates in pharmaceuticals and materials science .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BBrNO2/c1-18(2)19(3,4)24-20(23-18)15-8-10-17(11-9-15)22-13-14-6-5-7-16(21)12-14/h5-12,22H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIRXMMVMXNVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 g) and 3-bromobenzaldehyde (0.93 g) were dissolved in methanol (15 mL) and to the resultant solution, sodium triacetoxyborohydride (1.2 g) was added, followed by stirring the resultant reaction mixture at room temperature for 2 hours. To the reaction mixture, 3-bromobenzaldehyde (0.17 g) and sodium triacetoxyborohydride (0.6 g) were further added, and the reaction mixture was stirred further for 1.5 hours. To the resultant reaction mixture, a saturated ammonium chloride aqueous solution was added, and the reaction mixture was extracted with ethyl acetate. The organic phase was washed with saturated saline and was dried over anhydrous sodium sulfate. From the organic phase, the solvent was distilled off under reduced pressure, and the resultant residue was purified by silica gel column chromatography (eluate; n-hexane:ethyl acetate 30:1 to 10:1) to obtain the subject compound (0.67 g) as a colorless oil.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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